![molecular formula C9H16N2O2 B3048810 3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL CAS No. 1820703-95-4](/img/structure/B3048810.png)
3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL
Overview
Description
“3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL” is a chemical compound with the CAS Number: 1820703-95-4 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 3-(3-(1H-pyrazol-1-yl)propoxy)propan-1-ol .
Molecular Structure Analysis
The InChI code for “3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL” is 1S/C9H16N2O2/c12-7-3-9-13-8-2-6-11-5-1-4-10-11/h1,4-5,12H,2-3,6-9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound “3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL” has a molecular weight of 184.24 . It should be stored at refrigerated temperatures .Scientific Research Applications
Synthesis and Characterization
Pyrazoles and their derivatives, including those related to 3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL, are synthesized for their wide applications in the pharmaceutical and agrochemical industry. The synthesis process often involves slow solvent evaporation techniques, and the resulting compounds are characterized by methods like powder XRD, FT–IR, and TG–DTA–DSC. These compounds exhibit stability up to certain temperatures before decomposing, and their dielectric properties vary with frequency, indicating potential applications in material science and electronics (Vyas et al., 2012).
Catalytic Activities
Dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands have been synthesized and characterized, showcasing catalytic activities that model the functional properties of catechol oxidase. This demonstrates the potential application of pyrazole derivatives in mimicking biological enzymes and catalyzing oxidation reactions (Zhang et al., 2007).
Ligand Design and Coordination Chemistry
New tripodal ligands based on pyrazole derivatives have been synthesized for their catalytic activities, especially in the oxidation of catechol to o-quinone with atmospheric dioxygen. This highlights the utility of pyrazole derivatives in designing ligands for metal complexes and their application in catalysis (Zerrouki et al., 2011).
Material Science and Stability Studies
Pyrazole-bridged metal–organic frameworks (MOFs) demonstrate exceptional thermal and chemical stability, suitable for high-temperature applications and resistance against harsh chemical environments. The pore sizes and surface areas of these MOFs can be tailored, making them promising for catalysis, gas storage, and separation processes (Colombo et al., 2011).
Biological Applications
The antimicrobial and antioxidant activities of pyrazole derivatives have been extensively studied, revealing their potential as therapeutic agents. For instance, novel chitosan Schiff bases based on heterocyclic moieties have shown significant antimicrobial activity, indicating their utility in developing new antimicrobial agents (Hamed et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(3-pyrazol-1-ylpropoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-7-3-9-13-8-2-6-11-5-1-4-10-11/h1,4-5,12H,2-3,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXEGAZBUDMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCOCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260262 | |
Record name | 1-Propanol, 3-[3-(1H-pyrazol-1-yl)propoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL | |
CAS RN |
1820703-95-4 | |
Record name | 1-Propanol, 3-[3-(1H-pyrazol-1-yl)propoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820703-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-[3-(1H-pyrazol-1-yl)propoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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